REACTION_CXSMILES
|
O.[NH2:2]N.FC(F)(F)C1C=C[C:9]2[N:15]3C(CON4C(=O)C5=CC=CC=C5C4=O)=NN=C3CN=[C:11]([C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=3Cl)[C:10]=2C=1>C(O)C>[NH:2]1[C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][C:32]=2[CH:11]=[CH:10][CH:9]=[N:15]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
8-trifluoromethyl-6-(o-chlorophenyl)-1-[(phthalimidooxy)methyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC2=C(C(=NCC=3N2C(=NN3)CON3C(C=2C(C3=O)=CC=CC2)=O)C2=C(C=CC=C2)Cl)C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |